Methyl 3,6-dimethyltetracosanoate
Description
Methyl 3,6-dimethyltetracosanoate is a branched-chain fatty acid methyl ester (FAME) with a 24-carbon backbone and methyl substituents at positions 3 and 6. Branched FAMEs like this are of interest in lipid research, industrial applications, and materials science due to their altered physical and chemical behaviors compared to linear chains .
Properties
CAS No. |
55281-92-0 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
methyl 3,6-dimethyltetracosanoate |
InChI |
InChI=1S/C27H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(2)22-23-26(3)24-27(28)29-4/h25-26H,5-24H2,1-4H3 |
InChI Key |
FTOTWLLVTKCVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCC(C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Branched Tetracosanoic Acid Precursors
The key challenge lies in synthesizing the 3,6-dimethyl-substituted tetracosanoic acid. Established methods for branched fatty acid synthesis include:
Alkylation of malonate derivatives : Alkylation of diethyl sodio-malonate with appropriately substituted bromoalkanes allows introduction of methyl branches at specific positions along the carbon chain. For example, the synthesis of labeled tetradecanoic acids involved alkylation with 1-bromododecane derivatives to build the carbon skeleton with isotopic labels at defined carbons.
Coupling of alkylcadmium reagents with acid chlorides : The synthesis of oxo fatty acid esters by coupling alkylcadmium chlorides with acid chloride derivatives allows for selective introduction of functional groups at desired chain positions. Subsequent transformation of the oxo group to methyl branches can be achieved via tosylhydrazone formation and reduction.
Chain elongation strategies : Stepwise elongation of shorter fatty acid chains by repeated alkylation or coupling reactions can be used to reach the 24-carbon length with methyl branches introduced at carbons 3 and 6.
Conversion to Methyl Esters
Once the branched tetracosanoic acid is synthesized, it is converted to the methyl ester by standard esterification methods:
Acid-catalyzed esterification : Refluxing the fatty acid with methanol in the presence of an acid catalyst such as sulfuric acid leads to methyl ester formation. This method is widely used for preparing fatty acid methyl esters (FAMEs) for analytical and preparative purposes.
Base-catalyzed transesterification : Alternatively, transesterification of triglycerides or fatty acid salts with methanol under basic conditions (e.g., KOH or NaOH) can yield methyl esters, though this is more common for natural fats.
Purification and Characterization
Extraction and washing : After esterification, the reaction mixture is typically diluted with water and extracted with organic solvents like ether. The extracts are washed to neutrality and dried over anhydrous sodium sulfate to remove residual water.
Chromatographic purification : Silica gel column chromatography or preparative gas chromatography can be used to purify the methyl ester.
Analytical characterization : Gas chromatography-mass spectrometry (GC-MS) is the standard technique for confirming the structure and purity of methyl esters of fatty acids. Retention times and fragmentation patterns help confirm the presence of methyl branches and chain length.
Example Protocol Based on Literature
While no direct preparation of methyl 3,6-dimethyltetracosanoate was found in the searched literature, analogous methods for branched fatty acid methyl esters can be adapted as follows:
| Step | Procedure | Notes |
|---|---|---|
| 1. Synthesis of 3,6-dimethyl tetracosanoic acid | Alkylation of diethyl sodio-malonate with suitably substituted bromoalkanes to introduce methyl branches at C3 and C6, followed by saponification and decarboxylation | Requires careful selection of alkylating agents with methyl substituents at correct positions |
| 2. Purification of fatty acid | Extraction and crystallization or chromatography | Ensures removal of side products |
| 3. Esterification | Reflux fatty acid with 10% sulfuric acid in methanol for 4-6 hours | Acid-catalyzed esterification to methyl ester |
| 4. Work-up | Distill off methanol, dilute with water, neutralize, extract with ether, dry over sodium sulfate | Standard organic extraction steps |
| 5. Purification of methyl ester | Column chromatography or preparative GC | To obtain pure this compound |
| 6. Characterization | GC-MS, NMR, IR spectroscopy | Confirm structure and purity |
Research Results and Analytical Data
Although direct data for this compound is limited, related studies on methylated fatty acid esters provide insight:
GC-MS analysis shows characteristic fragmentation patterns corresponding to methyl branches on long-chain fatty acids.
NMR spectroscopy can confirm the position of methyl substituents by analyzing chemical shifts and coupling patterns of protons and carbons near the branches.
Infrared spectroscopy confirms ester functional groups by characteristic carbonyl stretching bands.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dimethyltetracosanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base catalyst.
Major Products Formed
Oxidation: 3,6-dimethyltetracosanoic acid.
Reduction: 3,6-dimethyltetracosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3,6-dimethyltetracosanoate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism by which methyl 3,6-dimethyltetracosanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release 3,6-dimethyltetracosanoic acid, which can then participate in various metabolic pathways. The compound’s methyl groups may also influence its interaction with biological targets, enhancing its stability and bioavailability.
Comparison with Similar Compounds
Data Table: Comparative Properties of Methyl Esters
*Note: Discrepancy in : Labeled "tricosanoate" but formula suggests C24. †Assumed C23 chain; ‡Estimated based on branching.
Research Findings and Discrepancies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
